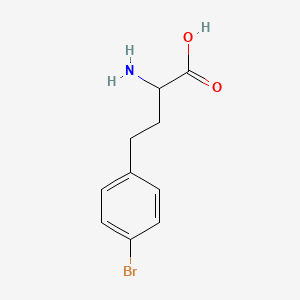

4-BROMO-DL-HOMOPHENYLALANINE

Description

Significance as Unnatural Amino Acids (UAAs) in Biochemical Research

Unnatural amino acids are non-proteinogenic amino acids that can be chemically synthesized or found in nature but are not part of the standard genetic code. chemimpex.com Their incorporation into peptides and proteins is a key strategy in protein engineering and drug discovery. rsc.org This allows for the development of proteins with enhanced stability, novel catalytic activities, and altered physicochemical properties. rsc.org The ability to introduce UAAs with unique side chains, such as those containing heavy atoms, fluorescent probes, or reactive groups, provides a new dimension to the study of protein structure and function. rsc.org

The structural diversity offered by UAAs is vast, providing an almost infinite array of building blocks for creating new therapeutic agents and functional materials. sigmaaldrich.com They are used to construct combinatorial libraries, act as molecular scaffolds, and serve as conformational constraints in peptide design. sigmaaldrich.com

Role in Peptide and Protein Research Methodologies

The integration of UAAs into peptides and proteins has become a powerful tool for a wide range of research applications. rsc.org In peptide research, UAAs are crucial for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased potency. sigmaaldrich.com This is particularly important for the development of new peptide-based drugs. sigmaaldrich.com

In protein research, the site-specific incorporation of UAAs allows for detailed investigations into protein structure-function relationships, protein folding, and protein-protein interactions. rsc.org For instance, UAAs with photo-crosslinking capabilities can be used to "trap" and identify interacting protein partners within a cell. Furthermore, the introduction of UAAs can be used to modify proteins for applications in biotechnology and synthetic biology, leading to the creation of novel biocatalysts and therapeutic proteins. chemimpex.com

Scope of Academic Inquiry for 4-Bromo-DL-homophenylalanine

This compound, a derivative of homophenylalanine, is a specific UAA that has garnered attention for its utility in various research domains. Its key feature is the bromine atom on the phenyl ring, which serves as a versatile chemical handle for further modifications.

The primary application of this compound is as a building block in peptide synthesis. chemimpex.comchemimpex.com The bromo-substituent enhances the reactivity of the compound, making it a valuable precursor for creating bioactive peptides. chemimpex.com This has been particularly noted in the development of novel therapeutic agents, where the bromine atom can increase the binding affinity of a drug to its target protein. chemimpex.com

A significant area of research involving this compound is its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This powerful chemical transformation allows for the derivatization of the bromo-substituted ring, enabling the synthesis of a diverse range of biaryl-containing peptides. mdpi.com This methodology is instrumental in creating novel peptide structures with potentially enhanced biological activities.

Furthermore, research has explored the use of homophenylalanine analogues, including bromo-substituted variants, in the design of enzyme inhibitors. For example, phosphonic acid analogues of homophenylalanine containing bromine atoms have been synthesized and evaluated as inhibitors of alanyl aminopeptidases, which are important therapeutic targets. nih.gov The structural similarity of this compound to natural amino acids also makes it a useful tool in neuroscience research for studying neurotransmitter systems. chemimpex.comchemimpex.com

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds discussed in this article.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(4-bromophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLOOEYUDFTYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294670 | |

| Record name | α-Amino-4-bromobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225233-77-2 | |

| Record name | α-Amino-4-bromobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-4-bromobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo Dl Homophenylalanine and Its Derivatives

Chemical Synthesis Approaches

The synthesis of 4-Bromo-DL-homophenylalanine and its derivatives can be achieved through various chemical strategies. These methods range from classical amino acid syntheses to modern catalytic cross-coupling reactions, offering pathways to this non-proteinogenic amino acid.

Strecker Synthesis Adaptations for Homophenylalanine Derivatives

The Strecker synthesis, a foundational method for producing amino acids, can be adapted for homophenylalanine derivatives. masterorganicchemistry.com This two-step process begins with the formation of an α-aminonitrile from an imine through the addition of a cyanide ion. Subsequent hydrolysis of the α-aminonitrile yields the desired α-amino acid. masterorganicchemistry.com For homophenylalanine derivatives, the synthesis would start with the appropriate aldehyde. A standard Strecker synthesis protocol can be used to produce fluorine-substituted homophenylalanine analogues from the corresponding fluorocinnamic acids. open.ac.uk

The classical Strecker reaction typically results in a racemic mixture of the amino acid. researchgate.net However, variations of this method have been developed to achieve enantioselectivity. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions for Arylated Amino Acids

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of arylated amino acids. rsc.org These reactions offer a direct way to introduce aryl groups, including the 4-bromophenyl group, onto an amino acid scaffold.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the use of environmentally benign and commercially available boronic acids. rsc.orgmdpi.com This reaction has been successfully applied to the derivatization of halogenated amino acids. rsc.org For instance, protected 4-bromo-β³-homophenylalanine has been derivatized using Suzuki-Miyaura coupling in a mixed organic/aqueous solvent system with a low catalyst loading. mdpi.commdpi-res.com

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. A general method for Suzuki-Miyaura cross-coupling at 37°C in aqueous media in the presence of air has been reported for the derivatization of halogenated amino acids. rsc.org The development of fully aqueous and air-compatible Suzuki-Miyaura cross-coupling methods for primary alkyl halides with aryl boronic species further expands the utility of this reaction. acs.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(o-tol)₃ | Na₂CO₃ | DME/H₂O | N/A | N/A | mdpi.com |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | N/A | N/A | mdpi.com |

| PdCl₂(dppf) | - | N/A | DME | N/A | N/A | mdpi.com |

| Na₂PdCl₄ | TXPTS | N/A | H₂O | N/A | N/A | acs.org |

| Pd(OAc)₂ | - | K₂CO₃ | MeOH | N/A | 73 | scielo.br |

| Pd(PPh₃)₄ | - | K₃PO₄ | N/A | 90 | 31-46 | nih.gov |

The Negishi cross-coupling reaction is another powerful method for C-C bond formation, particularly in the synthesis of unnatural amino acids. rsc.orgnih.govrsc.org This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. rsc.orgnih.gov It has been utilized to prepare a wide range of complex amino acids, including aromatic and heteroaromatic derivatives. rsc.orgrsc.org

The Negishi reaction has been specifically applied to the synthesis of β²-homophenylalanine derivatives. researchgate.net Furthermore, a palladium-catalyzed Negishi cross-coupling provides a straightforward, two-step synthesis of (homo)tryptophan regioisomers, demonstrating its utility in creating non-canonical amino acid surrogates. d-nb.info This method has also been instrumental in the synthesis of α-heteroaryl-α-amino acid building blocks. nih.gov More recently, nickel-catalyzed cross-coupling of amino-acid-derived alkylzinc reagents with alkyl bromides/chlorides has provided access to diverse unnatural amino acids, including homophenylalanine derivatives. nih.gov

Suzuki-Miyaura Cross-Coupling in Amino Acid and Peptide Derivatization

Metallaphotoredox Catalysis for Enantioselective Synthesis

Metallaphotoredox catalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including unnatural amino acids. nih.gov This approach merges photoredox catalysis with transition metal catalysis, often nickel, to enable challenging bond formations under mild conditions. nih.govbeilstein-journals.org

Specifically, the combination of an iridium photocatalyst and a chiral nickel complex has been used for the asymmetric decarboxylative arylation of α-amino acids. nih.gov This method allows for the one-step synthesis of enantioenriched benzylic amines from readily available α-amino acids and aryl halides. nih.gov Theoretical studies have provided insight into the mechanism of IrIII/NiII-metallaphotoredox-catalyzed enantioselective decarboxylative arylation of α-amino acids, suggesting that the enantioselectivity is mainly dependent on the steric effect of substituents on the substrates. acs.org This technology has been successfully applied to the synthesis of enantiopure unnatural amino acids through a cross-electrophile coupling between a bromoalkyl intermediate and various aryl halides. nih.gov

Other Stereoselective and Enantioselective Chemical Routes

Beyond the specific methods detailed above, other stereoselective and enantioselective routes are crucial for accessing optically pure forms of this compound and its derivatives. ethz.ch Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch

Biocatalytic and Chemoenzymatic Synthesis

The synthesis of unnatural amino acids (UAAs) like this compound is increasingly reliant on biocatalytic and chemoenzymatic methods. These approaches are favored for their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. nih.gov Enzymes, in particular, offer a powerful toolkit for creating chiral amino acids with high enantiomeric purity, a critical requirement for most pharmaceutical applications. nih.govnih.gov

Enzyme-Mediated Deracemization and Asymmetric Synthesis of Amino Acids

Enzymatic methods provide elegant solutions for producing single-enantiomer amino acids from racemic mixtures or prochiral precursors. Key strategies include deracemization and asymmetric synthesis.

Deracemization is a process that converts a racemic mixture entirely into one enantiomer, thus overcoming the 50% yield limit of classical kinetic resolution. core.ac.uk A common approach involves a cyclic process combining enantioselective oxidation with asymmetric reduction. For instance, a D-amino acid oxidase (D-AAO) can be used to selectively oxidize the D-enantiomer of an amino acid to its corresponding α-keto acid. core.ac.uk This intermediate can then be asymmetrically reduced back to the L-amino acid using an amino acid dehydrogenase (AADH), while a cofactor regeneration system sustains the process. core.ac.uk This strategy effectively creates a "dynamic kinetic asymmetric transformation" (DYKAT) system. core.ac.uk

Asymmetric synthesis creates a chiral center from a prochiral substrate. nih.gov Enzymes such as ammonia (B1221849) lyases can catalyze the stereoselective addition of ammonia across a carbon-carbon double bond in α,β-unsaturated carboxylic acids to form chiral α-amino acids. nih.gov Similarly, amino acid dehydrogenases can perform the asymmetric reductive amination of α-keto acids. nih.gov These methods are highly attractive due to their high atom economy and the availability of prochiral starting materials. nih.gov

| Strategy | Description | Key Enzymes | Advantage |

| Deracemization | Conversion of a racemic mixture into a single enantiomer. core.ac.uk | D-Amino Acid Oxidase (D-AAO), L-Amino Acid Deaminase (LAAD), Amino Acid Dehydrogenase (AADH), Catalase. nih.govcore.ac.uk | Theoretical yield of 100%. core.ac.uk |

| Asymmetric Synthesis | Creation of a chiral molecule from a prochiral precursor. nih.gov | Ammonia Lyases, Aminotransferases (ATs), Amino Acid Dehydrogenases (AADHs). nih.govnih.gov | High atom economy and stereoselectivity. nih.gov |

Application of Transaminases and Dehydrogenases in UAA Production

Amino acid dehydrogenases (AADHs) and transaminases (TAs) are central to the biocatalytic production of both natural and unnatural amino acids. sci-hub.se

Amino Acid Dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids into their corresponding amino acids, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH). sci-hub.se The reaction equilibrium for AADHs generally favors the synthesis of amino acids. sci-hub.se While L-AADHs are common, protein engineering efforts have been directed at reversing their enantioselectivity or expanding the substrate scope of naturally occurring D-selective dehydrogenases to create novel D-amino acid dehydrogenases (DAADHs) for the production of D-amino acids. nih.gov

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from an amino donor to a keto acceptor, using pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor. sci-hub.senih.gov This process is reversible, with an equilibrium constant often close to one. nih.gov A significant advantage of TAs is their ability to be used in asymmetric synthesis to produce chiral amines and amino acids. whiterose.ac.uk ω-Transaminases (ω-TAs) are particularly valuable because they can utilize inexpensive amino donors like isopropylamine, driving the reaction to completion by forming a volatile co-product (e.g., acetone) that can be easily removed. nih.govmdpi.com Active-site engineering has been successfully employed to expand the substrate-binding pockets of ω-TAs, allowing them to accept bulkier substituents and thus produce a wider variety of structurally diverse UAAs. nih.gov

| Feature | Amino Acid Dehydrogenases (AADHs) | Transaminases (TAs) |

| Cofactor | NAD(P)H. sci-hub.se | Pyridoxal 5′-phosphate (PLP). nih.gov |

| Reaction | Reductive amination of α-keto acids. sci-hub.se | Amino group transfer from a donor to a keto acceptor. sci-hub.se |

| Equilibrium | Generally favorable for amino acid synthesis. sci-hub.se | Often near unity, requiring strategies to shift equilibrium. nih.gov |

| Advantages | High conversion, no ketone by-product. | Broad substrate scope, can use cheap amino donors (ω-TAs). nih.gov |

| Challenges | Requires expensive cofactor regeneration. nih.gov | Potential for product inhibition and complex equilibrium issues. mdpi.commdpi.com |

Engineered Microorganisms for Unnatural Amino Acid Biosynthesis

The field of synthetic biology has enabled the creation of engineered microorganisms capable of producing valuable non-natural compounds, including UAAs. rsc.orgnih.gov By constructing novel metabolic pathways or reprogramming existing ones in hosts like Escherichia coli, researchers can achieve de novo biosynthesis of UAAs from simple carbon sources like glucose. rsc.org

Notable achievements in this area include:

Expansion of Natural Pathways : Researchers have successfully engineered E. coli to produce L-homoalanine directly from glucose by diverting the intermediate 2-ketobutyrate from the threonine biosynthesis pathway. rsc.org

Biosynthesis of Novel UAAs : An engineered strain of E. coli was developed to synthesize para-nitro-L-phenylalanine (pN-Phe), a UAA with applications in immunology, demonstrating the first-time synthesis of this compound in a microorganism. sciencedaily.com

Auxotrophic Biocontainment : A novel biological containment system has been developed by creating an E. coli strain that is auxotrophic for a UAA. nih.gov This strain contains a synthetic essential gene that is only expressed in the presence of the lab-synthesized UAA, meaning the organism cannot survive in a natural environment lacking this specific nutrient. nih.gov

Genetic Code Expansion : Scientists have engineered bacteria with an expanded genetic code, using unnatural DNA base pairs to site-specifically incorporate UAAs into proteins. acs.org This technology opens the door to creating proteins with novel functions. acs.org

Kinetic Resolution Techniques in Amino Acid Synthesis

Kinetic resolution is a widely used method for separating racemic mixtures of chiral compounds. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, often an enzyme. princeton.edu However, a standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer, as the other half of the starting material is left unreacted. princeton.edu

Dynamic Kinetic Resolution (DKR) is a more advanced approach that overcomes this limitation. In DKR, the kinetic resolution is coupled with an in-situ racemization of the less reactive enantiomer. princeton.eduscholaris.ca This continuous racemization ensures that the entire racemic starting material can be converted into a single, enantiomerically pure product, allowing for a theoretical yield of up to 100%. princeton.eduscholaris.ca

Enzymes are frequently employed in DKR processes for amino acid synthesis. ucj.org.ua For example:

Acylases and Lipases are used for the resolution of N-acetylated amino acids or amino acid esters. nih.govprinceton.edu

Amidases and Racemases have been combined in a DKR system for chiral amino acid synthesis. For instance, the production of D- or L-amino acids from their corresponding racemic amides can be achieved using a stereoselective amino acid amidase in the presence of α-amino-ɛ-caprolactam racemase, which interconverts the enantiomers of the substrate. nih.gov

The success of a DKR process depends on several factors, including the high selectivity of the enzyme and a racemization rate that is at least as fast as the reaction rate of the faster-reacting enantiomer. princeton.edu

Integration of 4 Bromo Dl Homophenylalanine in Advanced Chemical Biology Architectures

Applications in Peptide Synthesis

The presence of the bromo-phenyl moiety in 4-bromo-DL-homophenylalanine makes it a valuable component in peptide synthesis, allowing for the creation of peptides with tailored properties.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the incorporation of unnatural amino acids like this compound is well-established. du.ac.in In SPPS, the peptide is assembled sequentially while one end is attached to a solid support. du.ac.in The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed method. du.ac.in

The incorporation of this compound follows the standard SPPS cycle. The amino acid, protected with an Fmoc group on the amine and often as a pre-activated ester, is coupled to the free amine of the growing peptide chain on the resin. The use of coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) facilitates this process. nih.gov The bromine atom on the phenyl ring is stable to the standard conditions of Fmoc-based SPPS, including the piperidine (B6355638) treatment for Fmoc deprotection and the final cleavage from the resin with trifluoroacetic acid (TFA). du.ac.in This stability allows for the straightforward integration of this compound into peptide sequences. du.ac.inthermofisher.com

| SPPS Step | Description | Reagents/Conditions |

| Resin Swelling | The solid support is swelled in a suitable solvent to allow for efficient reaction kinetics. | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | 20% Piperidine in DMF |

| Amino Acid Coupling | The carboxyl group of the incoming Fmoc-protected this compound is activated and coupled to the free amine on the resin-bound peptide. | Fmoc-4-bromo-DL-homophenylalanine, Coupling reagents (e.g., HBTU, DIC/HOBt), Base (e.g., DIPEA) |

| Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM |

| Final Cleavage | The completed peptide is cleaved from the solid support, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) |

While SPPS is dominant, solution-phase peptide synthesis remains relevant, particularly for large-scale production. ekb.eg In this approach, the peptide is synthesized in solution, and purification is performed after each step. The synthesis of peptides containing this compound in solution involves the coupling of protected amino acid derivatives. sigmaaldrich.com The amino group of one amino acid is protected (e.g., with a Boc or Fmoc group), and the carboxylic acid of the other is activated (e.g., as an active ester or using a coupling agent). ekb.eg After the coupling reaction, the protecting group is removed to allow for the next coupling step. The bromine atom on the phenyl ring of this compound is generally unreactive under these coupling and deprotection conditions. sigmaaldrich.com

The introduction of this compound into a peptide sequence can significantly influence its three-dimensional structure and stability. chemimpex.comsigmaaldrich.com The bromo-phenyl group is bulkier and more hydrophobic than the phenyl group of phenylalanine. This increased steric bulk can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures such as helices or turns. ethz.ch The hydrophobic nature of the bromo-phenyl side chain can also promote intramolecular hydrophobic interactions or influence how the peptide interacts with its environment, potentially leading to more stable folded structures. google.com

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the peptide's conformation. Researchers utilize these properties to design peptides with enhanced proteolytic resistance, as the altered conformation can make them less susceptible to degradation by proteases. nih.gov

Solution-Phase Peptide Synthesis Strategies

Role in Protein Engineering and Modification

The ability to incorporate unnatural amino acids like this compound into proteins provides powerful tools for protein engineering and the development of novel bioconjugates. nih.gov

Genetic code expansion techniques enable the site-specific incorporation of unnatural amino acids into proteins in living cells. google.commdpi.com This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, such as the amber stop codon (UAG), and inserts the unnatural amino acid at that specific site in the protein sequence. nih.govgoogle.com

For the incorporation of bromo-phenylalanine derivatives, researchers have engineered phenylalanyl-tRNA synthetase (PheRS) and its cognate tRNA. nih.gov By modifying the active site of the synthetase, it can be made to preferentially recognize and charge the tRNA with 4-bromophenylalanine over the natural phenylalanine. nih.gov This engineered orthogonal pair, when introduced into a host organism like E. coli, allows for the production of recombinant proteins containing 4-bromophenylalanine at a predetermined position. nih.gov This method has been used to incorporate p-bromophenylalanine with high fidelity. nih.gov

| Component | Function | Example |

| Orthogonal tRNA | A tRNA that is not recognized by the host cell's aminoacyl-tRNA synthetases and is engineered to recognize a specific codon (e.g., a stop codon). | Yeast suppressor tRNA(Phe)CUA |

| Orthogonal Aminoacyl-tRNA Synthetase | An enzyme that specifically charges the orthogonal tRNA with the unnatural amino acid. | Mutant yeast phenylalanyl-tRNA synthetase (yPheRS) |

| Nonsense Codon | A codon in the mRNA that signals for the incorporation of the unnatural amino acid. | UAG (amber stop codon) |

The bromine atom on the phenyl ring of this compound serves as a chemical handle for bioorthogonal reactions. nih.govmdpi.com These are reactions that can occur in a biological environment without interfering with native biochemical processes. A key example is the Suzuki-Miyaura cross-coupling reaction. mdpi.comrsc.org

Once this compound is incorporated into a peptide or protein, the aryl bromide can be coupled with a boronic acid derivative under palladium catalysis. mdpi.com This allows for the attachment of a wide variety of functional groups, including fluorescent probes, biotin (B1667282) tags for purification, or cytotoxic drugs for targeted therapy. rsc.org This strategy provides a powerful method for the site-specific labeling and derivatization of biomolecules, enabling detailed studies of protein function and the construction of complex bioconjugates. mdpi.com

Probing Structure-Function Relationships via Amino Acid Substitution

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful strategy in protein engineering and chemical biology, enabling the exploration of protein structure and function beyond the limitations of the 20 canonical amino acids. rsc.org this compound, a derivative of the aromatic amino acid phenylalanine, serves as a valuable probe in this context. nih.govnih.gov Its unique structure, featuring a bromine atom on the phenyl ring and an extended carbon backbone compared to phenylalanine, allows for the introduction of novel physicochemical and biological properties when substituted for a natural amino acid in a polypeptide chain. rsc.orgchemimpex.com

The substitution of a native amino acid with this compound or its derivatives can significantly alter a protein's biological activity and stability. chemimpex.comnetascientific.com This modification is a key method for investigating structure-activity relationships (SAR). mdpi.com For instance, research on phosphonic acid analogues of homophenylalanine, including brominated variants, has demonstrated their potential as potent inhibitors of zinc-dependent mammalian neutral aminopeptidases (APN/CD13). mdpi.com A comparative study revealed that homophenylalanine derivatives exhibited greater inhibitory potential towards human (hAPN) and porcine (pAPN) aminopeptidases than their phenylalanine counterparts. mdpi.comnih.gov This highlights the importance of the homophenylalanine scaffold in inhibitor design. The inhibition constants for these compounds were in the submicromolar range for hAPN, indicating a strong interaction with the enzyme's active site. mdpi.comnih.gov

Table 1: Research Findings on Homophenylalanine Analogues in Structure-Function Studies

| Compound Family | Target Enzyme(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Phosphonic Acid Analogues of Homophenylalanine (including brominated derivatives) | Human Alanine Aminopeptidase (B13392206) (hAPN), Porcine Alanine Aminopeptidase (pAPN) | Homophenylalanine derivatives are more potent inhibitors than corresponding phenylalanine derivatives. Inhibition constants are in the submicromolar range for hAPN. | nih.gov, mdpi.com |

Development of Bioconjugates and Chemical Probes for Research

The chemical reactivity of the bromine atom on the phenyl ring makes this compound an excellent building block for the synthesis of bioconjugates and chemical probes. netascientific.comchemimpex.com The aryl bromide functionality is a versatile chemical handle that can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the brominated amino acid (once incorporated into a peptide) and a boronic acid derivative. rsc.orgresearchgate.net

This capability enables the site-specific derivatization of peptides and proteins, allowing researchers to attach a wide range of functionalities, including:

Fluorophores and Quenchers: For creating probes to study protein conformation, dynamics, and localization within cells. rsc.org

Therapeutic Agents: For developing targeted drug delivery systems where a peptide guides a cytotoxic agent to a specific cell type. chemimpex.comchemimpex.com

Cross-linking Agents: To study protein-protein interactions.

Surface Tethers: For immobilizing peptides or proteins onto surfaces for diagnostic assays or biomaterials development. chemimpex.comresearchgate.net

Research has demonstrated the successful use of protected 4-bromo-β³-homophenylalanine in Suzuki-Miyaura reactions to create biaryl-containing peptides. mdpi.com These reactions can be performed under mild conditions compatible with the complex and chiral nature of peptides, both in solution and on a solid support. researchgate.net The ability to perform these modifications post-translationally on a fully formed protein containing the unnatural amino acid opens up possibilities for creating complex biological architectures that would be otherwise inaccessible. researchgate.net The development of these bioconjugation techniques is crucial for advancing peptide chemistry, drug discovery, and the creation of novel research tools for molecular and cellular biology. chemimpex.com

Table 2: Applications of this compound in Bioconjugation

| Application | Chemical Reaction | Purpose | Reference(s) |

|---|---|---|---|

| Peptide Diversification | Suzuki-Miyaura Cross-Coupling | To establish structure-activity relationships and label bioactive compounds by creating biaryl-containing peptides. | researchgate.net, mdpi.com |

| Bioconjugation | General Derivatization | To attach biomolecules to surfaces, drugs, or imaging agents for diagnostics and targeted therapies. | chemimpex.com, chemimpex.com |

Mechanistic and Interactional Studies in Biological Systems Research Focus

Enzyme-Substrate and Enzyme-Inhibitor Interaction Research

The 4-bromo-DL-homophenylalanine scaffold has been a subject of interest in the design of enzyme inhibitors, particularly for metalloaminopeptidases. These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in diseases such as cancer, making them important therapeutic targets. nih.govmdpi.com

Phosphonic Acid Analogues of Homophenylalanine as Aminopeptidase (B13392206) Inhibitors

Research has demonstrated that phosphonic acid analogues of homophenylalanine are potent inhibitors of alanyl aminopeptidases. nih.gov A study involving a library of novel phosphonic acid analogues of homophenylalanine and phenylalanine with fluorine and bromine substitutions on the phenyl ring revealed their inhibitory properties against human aminopeptidase N (hAPN) and porcine aminopeptidase N (pAPN). nih.gov Enzymatic studies indicated that homophenylalanine derivatives generally exhibit higher inhibitory potential compared to their phenylalanine counterparts for both enzymes. nih.gov

While a direct phosphonic acid analogue of 4-bromo-homophenylalanine was not specifically detailed in this study, the inhibitory constants (Ki) for various other substituted homophenylalanine and brominated phenylalanine analogues were determined, providing valuable insights into the structure-activity relationship (SAR). The inhibition constants for these compounds were found to be in the submicromolar range for hAPN and the micromolar range for pAPN. nih.govresearchgate.net For instance, 1-amino-3-(3-fluorophenyl)propylphosphonic acid was identified as one of the most potent low-molecular inhibitors for both enzymes. nih.govresearchgate.net The introduction of a bromine atom into the phenyl ring of phenylalanine derivatives was also shown to increase their inhibitory potency. nih.gov

Table 1: Inhibitory Constants (Ki) of Selected Phosphonic Acid Analogues against Human and Porcine Aminopeptidases

| Compound | Structure | hAPN Ki (µM) | pAPN Ki (µM) |

|---|---|---|---|

| 1-Amino-3-phenylpropylphosphonic acid | 0.83 ± 0.05 | 2.5 ± 0.2 | |

| 1-Amino-3-(2-fluorophenyl)propylphosphonic acid | 0.72 ± 0.04 | 2.2 ± 0.1 | |

| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | 0.44 ± 0.03 | 1.8 ± 0.1 | |

| 1-Amino-3-(4-fluorophenyl)propylphosphonic acid | 0.51 ± 0.03 | 2.0 ± 0.1 | |

| 1-Amino-2-(2-bromo-4-fluorophenyl)ethylphosphonic acid | 1.9 ± 0.1 | 5.2 ± 0.4 | |

| 1-Amino-2-(3-bromo-4-fluorophenyl)ethylphosphonic acid | 1.2 ± 0.1 | 3.5 ± 0.2 |

Data sourced from Wanat et al., 2020. nih.gov

Kinetic and Mechanistic Characterization of Enzyme Inhibition

The kinetic analysis of enzyme inhibition is fundamental to understanding the mechanism by which a compound exerts its effect. numberanalytics.com For the phosphonic acid analogues of homophenylalanine, the mechanism of inhibition of aminopeptidases is suggested to be competitive. semanticscholar.orgresearchgate.net Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. numberanalytics.com The phosphonate (B1237965) group of these inhibitors is believed to mimic the tetrahedral transition state of peptide bond hydrolysis, allowing for strong interaction with the zinc ion(s) in the enzyme's active site. researchgate.net

The determination of kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor helps to elucidate the inhibition mechanism. bu.edu In competitive inhibition, the apparent Km is increased while the Vmax remains unchanged. numberanalytics.com The relationship between the inhibitor concentration that causes 50% inhibition (IC50) and the inhibition constant (Ki) is often described by the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km value. researchgate.netnih.gov

Rational Design of Enzyme Modulators Based on this compound Scaffolds

The rational design of enzyme modulators leverages the understanding of the three-dimensional structure of the enzyme's active site and the structure-activity relationships of potential inhibitors. acs.orgnih.gov The this compound scaffold is a valuable starting point for such designs due to the favorable interactions of the homophenylalanine structure and the specific properties imparted by the bromine substitution. chemimpex.com

Molecular modeling simulations have been employed to understand the optimal architecture of enzyme-inhibitor complexes for homophenylalanine analogues with aminopeptidases. nih.govresearchgate.net These studies reveal that the aminophosphonic acid portion of the inhibitors binds in a nearly identical manner for various analogues, with the phosphonate group interacting with the catalytic zinc ion. researchgate.net The bulky side chain of homophenylalanine fits into the S1 subsite of the enzyme, and substitutions on the phenyl ring can lead to additional interactions that enhance binding affinity and selectivity. researchgate.net The bromine atom, with its specific size and electronic properties, can influence these interactions. nih.gov The use of this compound as a building block in peptide synthesis allows for the creation of peptidomimetics with increased stability against proteolytic degradation, a desirable feature for therapeutic peptides. researchgate.net

Receptor Binding and Ligand Interaction Research

While much of the research involving this compound has focused on enzyme inhibition, its structural similarity to endogenous amino acids also makes it a candidate for interacting with various receptors.

Investigation of Receptor Binding Affinities

The investigation of receptor binding affinities for compounds derived from this compound is an area of ongoing research. While specific binding affinity data for this compound itself is not widely available in the public domain, related compounds have been explored as potential receptor ligands. For example, 4-bromo-L-phenylalanine has been listed as a potential ligand for the orphan G-protein coupled receptor GPR139, although specific affinity values were not provided in the patent literature.

In other contexts, the incorporation of brominated amino acids into peptides has been shown to influence receptor binding. For example, in a study on nociceptin (B549756) analogues, the replacement of phenylalanine with para-bromo-phenylalanine was explored to investigate its role in binding to the OP4 receptor. researchgate.net The bromine atom can enhance binding affinity to hydrophobic pockets within a receptor's binding site. vulcanchem.com

Role in Neuropeptide and Neurotransmitter System Research

This compound and its derivatives serve as valuable tools in the exploration of neuropeptide and neurotransmitter systems. Due to its structural similarity to natural amino acids, it can be integrated into research to develop compounds that modulate the activity of neuronal receptors. chemimpex.com The incorporation of this compound into peptide synthesis allows for the creation of unique peptide structures with modified functionalities, which is a key strategy in the design of novel drug candidates. chemimpex.com

Research in this area often focuses on creating analogues of endogenous peptides to study their receptors. For instance, derivatives of phenylalanine are utilized in the design of ligands for neuropeptide receptors, such as the neuropeptide FF (NPFF) receptors, which are involved in pain modulation, opioid tolerance, and other neurological processes. acs.org The synthesis of dipeptide derivatives containing modified tryptophan, another aromatic amino acid, has been shown to yield potent and selective antagonists for formyl peptide receptor 1 (FPR1), a key player in neutrophilic inflammation. lookchem.com These studies highlight a common strategy: modifying amino acid precursors to fine-tune interactions with specific neurological targets. The bromo-substituted homophenylalanine structure offers a scaffold for developing such targeted agents, enabling detailed investigation of receptor binding and function within complex neurotransmitter systems. chemimpex.com

Structure-Activity Relationship (SAR) Analysis in Research Contexts

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. By systematically altering parts of the molecule—such as the halogen substituent, the conformation, or the length of the amino acid backbone—researchers can decipher the key determinants of its interactions with biological targets.

The substitution of a hydrogen atom with bromine on the phenyl ring significantly alters the compound's physicochemical properties and its interaction profile. Bromination is a known strategy in drug design to enhance therapeutic activity. ump.edu.pl

Increased Lipophilicity and Binding Affinity : The bromine atom increases the lipophilicity of the phenylalanine scaffold. chemrxiv.org This can enhance the ability of a molecule to cross cellular membranes and can improve its binding affinity to target proteins, a desirable trait in drug development. chemimpex.com Studies on dipeptidyl peptidase-4 (DPP-4) inhibitors, for example, have shown that 4-bromo substitution can enhance inhibitory activity significantly compared to non-halogenated analogues. nih.gov

Halogen Bonding : The impact of bromine extends beyond simple steric and lipophilic effects. Bromine can participate in halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic region (known as a "sigma-hole") that can interact favorably with nucleophilic sites on a target protein, such as backbone carbonyls. ump.edu.pl These interactions can contribute to higher binding affinity and specificity. ump.edu.plnih.gov Studies analyzing halogenated ligands in protein structures have noted specific interaction preferences, with bromine showing a propensity to interact with amino acids like phenylalanine and arginine. researchgate.net

Positional Effects : The position of the halogen on the phenyl ring is critical. Research on the L-type amino acid transporter 1 (LAT1) demonstrated that the affinity of phenylalanine derivatives is influenced by both the size and position of the halogen. While larger halogens at the meta-position (position 3) consistently increased LAT1 affinity, the effect at the para-position (position 4) was less pronounced and comparable to the parent, unsubstituted phenylalanine. nih.gov This indicates that while the bromine at position 4 in 4-bromohomophenylalanine does modify the molecule's properties, its specific impact on transporter-mediated uptake may be context-dependent.

Table 1: Impact of Halogen Position on LAT1 Transporter Inhibition This table summarizes the inhibitory effects of different halogenated phenylalanine derivatives on the L-type amino acid transporter 1 (LAT1), illustrating the importance of the halogen's size and position on the phenyl ring. Data is based on findings from studies on halogenated phenylalanines. nih.gov

| Halogen Position | Halogen Substitution Effect on LAT1 Inhibition (relative to Phenylalanine) |

| Position 2 (ortho) | Inhibition increases with halogen size: F ≈ Phe < Cl < Br < I |

| Position 3 (meta) | Inhibition increases with halogen size: F < Cl < Br < I |

| Position 4 (para) | Inhibitory effect is comparable to that of unsubstituted Phenylalanine. |

The three-dimensional shape, or conformation, of this compound and peptides containing it is crucial for its biological function. Conformational analysis helps to establish a direct link between the molecule's structure and its activity. Advanced analytical techniques are employed to study these structures in detail.

Computational methods, including quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, are also vital for understanding how these molecules fit into the active sites of enzymes or receptors. nih.gov By analyzing conformational clusters and interaction energies, researchers can predict which conformations are most likely to be biologically active, guiding the engineering of molecules with enhanced or specific functions. nih.govd-nb.info

Homologation refers to the extension of a molecule by a constant unit, in this case, the addition of a methylene (B1212753) (-CH2-) group to the backbone of phenylalanine to create homophenylalanine (hPhe). mdpi.com This seemingly small change from an α-amino acid to a β- or γ-amino acid can have profound effects on the molecule's structure and biological activity.

Conformational Rigidity : The introduction of an extra methylene group into the backbone might be expected to increase flexibility. However, studies on cyclic peptides incorporating γ-homophenylalanine have shown that this modification can lead to a more rigid conformation and alter the pattern of intramolecular hydrogen bonds. researchgate.net

Altered Biological Activity : This structural change translates directly to differences in biological function. Phosphonic acid analogues of homophenylalanine demonstrate higher inhibitory potential against human and porcine alanyl aminopeptidases compared to their corresponding phenylalanine analogues. mdpi.com In other studies involving cyclic peptide analogues, those containing γ-homophenylalanine showed distinct biological effects, such as inhibiting the proliferation of peripheral blood mononuclear cells and affecting the production of tumor necrosis factor-alpha (TNF-α). researchgate.netresearchgate.net These effects were often specific to the cyclic, homologated peptides and not observed in their linear or non-homologated counterparts.

The inclusion of homophenylalanine can also confer resistance to proteolytic degradation, making it a useful modification for designing more stable peptide-based therapeutics. mdpi.com The distinct activities of homophenylalanine derivatives underscore the significant impact of backbone homologation on biological interactions.

Table 2: Research Findings on Phenylalanine Derivatives This table provides a summary of key research findings related to the modification of phenylalanine and its derivatives, highlighting the effects of bromine substitution and homologation.

| Modification | Research Finding | Biological System/Target | Reference(s) |

| Bromine Substitution | The bromine substituent can enhance the binding affinity of drugs to target proteins. | General Drug Development | chemimpex.com |

| Bromine Substitution | Introduction of bromine can create "halogen bonds," which favorably affect drug-target interactions. | General Drug-Target Interactions | ump.edu.pl |

| Homologation | Phosphonic acid analogues of homophenylalanine show higher inhibitory potential than phenylalanine analogues. | Alanyl Aminopeptidases | mdpi.com |

| Homologation | Cyclic peptides with γ-homophenylalanine inhibit cell proliferation and TNF-α production. | Immune Cells (PBMC) | researchgate.netresearchgate.net |

Advanced Analytical and Computational Methodologies in 4 Bromo Dl Homophenylalanine Research

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are fundamental in the study of 4-Bromo-DL-homophenylalanine, providing detailed insights into its molecular structure and conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. beilstein-journals.org Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HMBC) are employed to confirm the atomic connectivity and verify the successful synthesis of the target compound. slideshare.netipb.pt

In the context of research, NMR is used to characterize novel synthetic derivatives and intermediates. For instance, in studies involving phosphonic acid analogues of homophenylalanine containing bromine, 1H NMR, 13C NMR, 19F NMR, and 31P NMR were used for full structural analysis. mdpi.com 1H-13C HMBC correlations are particularly useful for confirming the structure of complex heterocyclic nuclei that may be part of derivative structures. ipb.pt Furthermore, NMR techniques like the Nuclear Overhauser Effect (NOE) are critical for elucidating the stereochemistry and relative configuration of chiral centers in derivatives. ipb.pt Conformational analysis of peptides incorporating homophenylalanine analogues has been performed using 1H NMR to study the formation of secondary structures like β-turns and helices. rsc.org

Table 1: Representative NMR Techniques in the Analysis of Homophenylalanine Analogues

| NMR Technique | Application | Research Context Example | Citation |

|---|---|---|---|

| 1H NMR | Determines the number and environment of protons. | Characterization of brominated and fluorinated homophenylalanine analogues. | mdpi.comnih.gov |

| 13C NMR | Determines the number and environment of carbon atoms. | Structural elucidation of newly synthesized derivatives. | beilstein-journals.orgmdpi.com |

| 2D COSY | Identifies proton-proton couplings (connectivity). | Elucidating the spin systems within the molecule. | beilstein-journals.orgipb.pt |

| 2D HMBC | Identifies long-range proton-carbon couplings. | Confirming the carbon skeleton and attachment of functional groups. | ipb.pt |

| NOESY | Identifies through-space proton-proton interactions. | Determining stereochemistry and conformational preferences in peptides. | ipb.ptrsc.org |

Infrared (IR) and Circular Dichroism (CD) spectroscopy are powerful methods for investigating the conformational properties of molecules, particularly when this compound is incorporated into peptides. semanticscholar.orgmdpi.com IR spectroscopy provides information about the presence of specific functional groups and can be used to study hydrogen bonding, which is a key element in the formation of peptide secondary structures. ru.nl

CD spectroscopy is especially well-suited for studying the conformational changes and absolute configuration of chiral molecules. researchgate.net It is widely used to estimate the secondary structure content (e.g., helices, sheets) of peptides and proteins. ethz.chuq.edu.au In research involving peptides containing Cα-methyl-homo-phenylalanine, a CD study of Nα-para-bromobenzoylated derivatives was used to analyze the relationship between the amino acid's chirality and the screw-sense of the helical structures formed. rsc.org The incorporation of unnatural amino acids with unique vibrational probes, such as those containing azides or nitriles, has significantly advanced the use of vibrational spectroscopies to investigate local dynamics and conformational changes with residue-specific resolution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Chromatographic Techniques for Research Applications

Chromatographic methods are essential for the purification, separation, and analytical assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthesized this compound and related compounds. thermofisher.comthermofisher.com Reversed-phase HPLC, often using a C18 column with a water/acetonitrile mobile phase containing an acid modifier like trifluoroacetic acid (TFA), is commonly employed. nih.govnih.gov This technique effectively separates the target compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment, with purities of ≥99% being achievable.

For a racemic (DL) mixture, chiral HPLC is necessary to separate the D- and L-enantiomers. uva.nl This is crucial in many research applications, especially when investigating the biological activity of a specific stereoisomer. researchgate.net HPLC is also used in preparative chromatography to purify substrates and inhibitors for enzymatic assays and other biological studies. nih.gov

Table 2: Typical HPLC Conditions for Analysis of Homophenylalanine Analogues

| Parameter | Description | Example from Literature | Citation |

|---|---|---|---|

| Column | Kinetex C18, 5 µm, 150 mm × 4.6 mm | Analysis of phosphonic acid analogues of homophenylalanine. | nih.gov |

| Mobile Phase A | 99.95% H₂O, 0.05% TFA | Purity assessment of final compounds. | nih.gov |

| Mobile Phase B | 99.95% CH₃CN, 0.05% TFA | Purity assessment of final compounds. | nih.gov |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. | nih.govnih.gov |

| Detection | UV at 220 nm and 254 nm | Detection of the aromatic ring and peptide bonds. | nih.govnih.gov |

| Purity Achieved | ≥ 99% (HPLC, Chiral purity) | Purity reported for N-β-(t-Butoxycarbonyl)-4-bromo-D-β-homophenylalanine. | |

Mass Spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and its derivatives. researchgate.net Electrospray ionization (ESI) is a common soft ionization method used for these types of molecules. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern resulting from the two stable isotopes, 79Br and 81Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a pair of peaks (M+H and M+2+H) with a roughly 1:1 intensity ratio, providing a clear signature for the presence of a single bromine atom. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound. mdpi.com In the context of proteomics, liquid chromatography-mass spectrometry (LC-MS) is used to identify and characterize proteins that have been modified to include unnatural amino acids, providing insights into protein structure and function. nih.govmdpi.com

Table 3: Expected ESI-MS Data for this compound

| Ion | Formula | Calculated m/z (79Br) | Calculated m/z (81Br) | Expected Ratio |

|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₃⁷⁹BrNO₂⁺ | 258.0124 | - | ~1 |

| [M+H]⁺ | C₁₀H₁₃⁸¹BrNO₂⁺ | - | 260.0104 | ~1 |

| [M+Na]⁺ | C₁₀H₁₂⁷⁹BrNNaO₂⁺ | 280.0044 | - | ~1 |

| [M+Na]⁺ | C₁₀H₁₂⁸¹BrNNaO₂⁺ | - | 281.9923 | ~1 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques in the study of this compound. These methods are used to predict and understand the compound's conformational preferences and its interactions with biological targets. ambeed.com Molecular dynamics simulations and quantum-chemical calculations can be coupled with experimental data from NMR and CD to deduce the correct folding of peptides in solution and assess their conformational stability. semanticscholar.orgmdpi.com

In drug design and inhibitor studies, molecular modeling is used to simulate the binding of homophenylalanine analogues to the active sites of enzymes, such as aminopeptidases. mdpi.com These simulations help to determine the optimal architecture of enzyme-inhibitor complexes and provide a rational basis for structure-activity relationship (SAR) analysis. mdpi.com For example, modeling can predict favorable interactions between the inhibitor and amino acid residues in the enzyme's binding pocket, guiding the design of more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations of Biomolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. This methodology allows researchers to observe the conformational changes and stability of ligands when interacting with biological targets such as proteins.

In research involving amino acid derivatives, MD simulations can elucidate the stability of ligand-receptor complexes. For instance, a 30-nanosecond MD simulation was used to study the interaction between a benzoylated phenylalanine derivative (4-BP) and the human estrogen receptor (hERα). researchgate.net The results of this simulation demonstrated that the complex formed between 4-BP and hERα was stable and experienced fewer conformational fluctuations compared to a complex with a standard ligand, 4-OHT. researchgate.net This type of analysis provides crucial information on the binding stability, which is a key factor in drug design and understanding biomolecular recognition.

MD simulations are also instrumental in studying the self-assembly of peptides. Researchers have used MD simulations, in conjunction with experimental techniques like transmission electron microscopy (TEM) and dynamic light scattering (DLS), to follow the formation of hierarchical superstructures, such as vesicles and fibers, from β-peptide foldamers. semanticscholar.org Understanding these self-assembly processes is vital for the development of novel biomaterials and drug delivery systems where derivatives of amino acids like this compound could be incorporated. The simulations can reveal how specific side chains and backbone structures contribute to the formation of stable, higher-order assemblies in different solvent environments. semanticscholar.org

Table 1: Example Application of Molecular Dynamics Simulation in Amino Acid Derivative Research

| Parameter | Details | Finding | Citation |

| System Studied | 4-BP (benzoylated phenylalanine) in complex with human estrogen receptor (hERα) | The (4-BP)-hERα complex undergoes less conformational fluctuation than the (4-OHT)-hERα complex. | researchgate.net |

| Simulation Time | 30 nanoseconds | The simulation demonstrated a stable interaction between the ligand and the receptor. | researchgate.net |

| Methodology | Molecular Dynamics (MD) Simulation | Provides insights into the stability and dynamics of ligand-receptor binding. | researchgate.net |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, or quantum mechanics (QM) methods, are used to study the electronic structure and reactivity of molecules. These calculations provide detailed insights into reaction mechanisms, transition states, and the nature of chemical bonds, which are often beyond the reach of classical molecular mechanics.

For enzymatic reactions involving amino acid derivatives, QM calculations can be used to propose detailed molecular mechanisms. For example, QM methods were employed to outline a four-step mechanism for the reductive amination of phenylpyruvate catalyzed by an engineered d-amino acid dehydrogenase (DAPDH). acs.org This level of mechanistic detail helps in understanding how the enzyme facilitates the chemical transformation and can guide further protein engineering efforts to improve catalytic efficiency. acs.org

Furthermore, quantum chemical calculations are particularly relevant for halogenated compounds like this compound. These methods can be used to theoretically evaluate the strength and nature of halogen bonds. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as the carboxyl group of an amino acid residue in a protein. nih.gov Understanding the contribution of the bromine atom in this compound to such interactions is critical for explaining its binding affinity and specificity to target proteins. nih.gov

In Silico Approaches for Predictive Research and Design (e.g., Docking Studies)

In silico methods, particularly molecular docking, are fundamental in modern drug discovery and molecular biology research. Docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This approach is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions.

Molecular docking studies have been effectively used to investigate the binding of homophenylalanine analogues to various enzymes. In one study, docking simulations of phosphonic acid analogues of homophenylalanine were performed to understand their binding to the active site of human aminopeptidase (B13392206) N (hAPN). nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.

Docking can also provide insights that guide the engineering of enzymes. For instance, docking studies with a d-amino acid dehydrogenase suggested that specific mutations (W121L and H227I) reshaped the substrate-binding pocket. nih.gov This altered pocket geometry reduced the distance between the substrate and a cofactor, suggesting a mechanism for facilitated hydride transfer and increased catalytic velocity. nih.gov

In the context of designing inhibitors, docking is invaluable. Studies on inhibitors for enzymes like α-glucosidase and dipeptidyl peptidase-IV (DPP-IV) have shown that key interactions, such as hydrogen bonds and arene-arene interactions with specific amino acid residues (e.g., Glu 276, Asp 214, and Phe 177), are responsible for stabilizing the inhibitor in the active site. mdpi.com For a compound like this compound, docking could predict how the bromo-phenyl group fits into a binding pocket and what specific interactions it forms, thereby guiding the design of more potent and selective molecules.

Table 2: Summary of Findings from Docking Studies on Related Compounds

| Compound/Analogue Class | Target Enzyme | Key Findings from Docking | Citation |

| Benzoylated Phenylalanine (4-BP) | Human Estrogen Receptor (hERα) | Revealed high binding affinity via hydrophobic and polar-polar contacts. | researchgate.net |

| Phosphonic Acid Analogues of Homophenylalanine | Human Aminopeptidase N (hAPN) | Elucidated the binding mode of inhibitors within the enzyme's active site. | nih.gov |

| D-Homophenylalanine | Engineered D-Amino Acid Dehydrogenase | Showed a reshaped binding pocket that altered substrate orientation and facilitated hydride transfer. | nih.gov |

| Oxadiazole Derivatives | α-Glucosidase | Identified hydrogen bonds and arene-arene interactions with residues Glu 276, Asp 214, and Phe 177 as primary interactions. | mdpi.com |

Future Directions and Emerging Research Avenues for 4 Bromo Dl Homophenylalanine

Expanding the Scope of Synthetic Methodologies

While 4-Bromo-DL-homophenylalanine is commercially available, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic routes. The future of its synthesis lies in the adoption of advanced methodologies that offer greater control over stereochemistry and allow for the creation of diverse derivatives.

A significant area of development is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com Research has demonstrated that protected forms of 4-bromo-β³-homophenylalanine can be effectively derivatized using these methods. mdpi.com This allows the bromine atom to be replaced with a wide array of functional groups, including aryl, heteroaryl, and alkyl moieties, thereby generating libraries of novel amino acid analogues. mdpi.comrsc.org This strategy is instrumental for peptide diversification and the synthesis of biaryl-containing peptides with potentially enhanced biological activities. mdpi.com

Furthermore, the field is witnessing a paradigm shift towards biocatalytic and chemo-enzymatic approaches, which are hailed for their sustainability and high stereoselectivity. researchgate.net Engineered enzymes, such as phenylalanine dehydrogenases and transaminases, are being developed through techniques like site-directed mutagenesis to facilitate the asymmetric synthesis of specific enantiomers of bromo-substituted phenylalanines and related compounds. acs.orgresearchgate.net For instance, research has shown that specific variants of phenylalanine dehydrogenase exhibit improved catalytic activity for substrates like para-bromo-L-phenylalanine. researchgate.net Additionally, innovative one-pot multi-enzyme systems are being explored for the deracemisation of racemic mixtures, providing an efficient pathway to obtain enantiomerically pure D- or L-isomers, which are highly desirable for pharmaceutical applications. researchgate.net These green chemistry approaches not only improve efficiency but also minimize environmental impact compared to traditional chemical methods. researchgate.net

| Method | Description | Key Advantage | Relevant Research |

| Palladium-Catalyzed Cross-Coupling | Utilizes catalysts like palladium to form new carbon-carbon bonds at the bromine position. The Suzuki-Miyaura reaction is a prime example. | High versatility for creating a diverse library of derivatives by introducing various aryl or alkyl groups. | Derivatization of protected 4-bromo-β³-homophenylalanine; synthesis of biaryl-containing peptides. mdpi.com |

| Enzymatic Asymmetric Synthesis | Employs engineered enzymes (e.g., dehydrogenases, transaminases) to produce a specific stereoisomer (L- or D-) from a prochiral precursor. | Excellent enantioselectivity (often >99% ee), leading to optically pure amino acids required for many biological applications. | Use of modified phenylalanine dehydrogenases for para-substituted phenylalanines. acs.orgresearchgate.net |

| Chemo-enzymatic Deracemisation | A one-pot process that combines chemical and enzymatic steps to convert a racemic mixture (DL-) entirely into one desired enantiomer (L- or D-). | Achieves a theoretical yield of 100% for the desired enantiomer, overcoming the 50% limit of classical resolution. | A three-enzyme system for the stereoinversion of D-para-bromophenylalanine. researchgate.net |

| Radical Reactions | Involves the generation of radical species to form new bonds, enabling the synthesis of complex amino acid structures. | Access to novel molecular scaffolds that may be difficult to synthesize via traditional ionic pathways. | Photocatalytic approaches for the synthesis of γ-oxo-α-amino acids, which are precursors to homophenylalanine. ineosopen.org |

Novel Applications in Chemical Biology Research

The structural characteristics of this compound make it an invaluable tool in chemical biology. Its utility extends beyond being a simple building block to enabling sophisticated investigations of biological systems.

The compound is increasingly used in peptide synthesis to create novel peptide-based drugs and research probes. chemimpex.comchemimpex.com The presence of the bromo-phenyl group can enhance the biological activity, stability, and binding affinity of peptides to their target receptors or enzymes. chemimpex.comchemimpex.com For example, phosphonic acid analogues of brominated homophenylalanine have been synthesized and evaluated as potent inhibitors of medically relevant enzymes like human aminopeptidase (B13392206) N (CD13), demonstrating their potential as starting points for new therapeutic agents. nih.gov

A particularly exciting frontier is the site-specific incorporation of 4-bromo-homophenylalanine into proteins using genetic code expansion techniques. nih.govacs.org By engineering an aminoacyl-tRNA synthetase/tRNA pair, researchers can direct the cellular machinery to insert this unnatural amino acid into a specific position within a protein in living cells. acs.org This opens up numerous possibilities:

Probing Protein Structure and Function: The bromine atom can serve as a heavy-atom derivative for X-ray crystallography or as a unique spectroscopic handle.

Creating Novel Biocatalysts: Incorporating the amino acid into an enzyme's active site can alter its substrate specificity or enhance its stability. nih.gov

Bioconjugation: The bromo-phenyl group provides a reactive handle for "click chemistry" or other cross-coupling reactions, allowing for the precise attachment of fluorescent dyes, imaging agents, or other biomolecules to the target protein. mdpi.comchemimpex.comchemimpex.com

| Application Area | Description | Specific Example/Potential Use |

| Peptide Synthesis | Used as a building block to synthesize peptides with modified properties. chemimpex.comchemimpex.com | Development of peptide-based enzyme inhibitors or receptor agonists with enhanced stability and binding affinity due to the bromophenyl moiety. chemimpex.comnih.gov |

| Drug Discovery | Serves as a scaffold for creating new small-molecule drug candidates. | Synthesis of phosphonic acid analogues of brominated homophenylalanine that show inhibitory activity against aminopeptidases. nih.gov |

| Protein Engineering | Incorporated into proteins via genetic code expansion to create proteins with novel functions. | Engineering enzymes with altered catalytic activity or stability; creating proteins with unique handles for bioconjugation. nih.govacs.org |

| Bioconjugation | The bromine atom acts as a reactive site for attaching other molecules (e.g., fluorophores, drugs) to a peptide or protein. chemimpex.com | Labeling a target protein with a fluorescent dye for bioimaging studies after incorporating 4-bromo-homophenylalanine. |

| Structural Biology | The heavy bromine atom can aid in solving protein structures. | Use as a heavy-atom derivative to facilitate phase determination in X-ray crystallography. |

Interdisciplinary Research Perspectives in Basic Sciences

The full potential of this compound will be realized through research that transcends traditional scientific boundaries, merging chemistry, biology, and computational science.

The convergence of synthetic chemistry and molecular biology is powerfully illustrated by the efforts to incorporate this unnatural amino acid into living organisms. acs.org This requires the expertise of chemists to synthesize the amino acid and that of molecular biologists to engineer the orthogonal tRNA/synthetase pairs needed for its incorporation. This synergy allows for the in vivo study of proteins with functionalities that are not accessible through the 20 canonical amino acids.

Furthermore, computational modeling is becoming an indispensable tool in this field. Docking studies and molecular dynamics simulations can predict how 4-bromo-homophenylalanine-containing peptides or proteins will interact with their biological targets. acs.org This computational insight can guide the rational design of more potent enzyme inhibitors or peptides with higher binding affinities. In the realm of synthesis, computational methods are used to model enzyme active sites, aiding in the protein engineering efforts to create novel biocatalysts with tailored specificity for synthesizing or utilizing 4-bromo-homophenylalanine and its derivatives. acs.orgresearchgate.net This integrated approach, where computational predictions are tested and refined through laboratory experiments, accelerates the discovery and optimization process significantly.

The study of this compound is thus evolving into a highly interdisciplinary field, promising to yield fundamental insights into protein function and pave the way for new applications in biotechnology and medicine.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-DL-homophenylalanine, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves bromination of homophenylalanine derivatives or modification of phenylalanine precursors. Key methodologies include:

- Solid-phase peptide synthesis (SPPS) with brominated aromatic side chains, using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to stabilize the amino acid during coupling .

- Purification optimization : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) ensures >95% purity, as noted in analytical specifications .

- Critical parameters : Monitor reaction pH (6.5–7.5), temperature (0–4°C for bromination steps), and stoichiometry (1.2–1.5 equivalents of brominating agents like N-bromosuccinimide) to minimize byproducts .

Q. How should researchers characterize the structural and chiral purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra for aromatic proton shifts (δ 7.2–7.4 ppm for bromophenyl groups) and backbone α-proton coupling patterns to confirm DL-racemate formation .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers and quantify optical purity .

- Mass spectrometry (MS) : High-resolution ESI-MS (expected [M+H] at m/z 244.08) validates molecular identity and detects impurities (e.g., debrominated byproducts) .

Q. What are the stability considerations for this compound under experimental conditions?

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent decomposition via C-Br bond cleavage or racemization .

- In-solution stability : Avoid prolonged exposure to alkaline conditions (pH > 8) or elevated temperatures (>25°C), which accelerate degradation. Pre-formulate solutions in pH 6.0 buffers (e.g., phosphate) for short-term use .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data linked to this compound’s purity or stereochemistry?

- Impurity profiling : Use LC-MS/MS to identify trace contaminants (e.g., 4-Bromo-L-phenylalanine vs. DL-forms) that may skew biological assays .

- Stereochemical validation : Combine X-ray crystallography (for crystalline derivatives) and circular dichroism (CD) spectroscopy to correlate enantiomeric ratios with activity in receptor-binding studies .

- Dose-response recalibration : If bioactivity varies between batches, re-evaluate dose curves using rigorously characterized samples and include internal controls (e.g., non-brominated phenylalanine analogs) .

Q. What experimental designs are suitable for studying this compound’s role in peptide-based drug discovery?

- Factorial design : Test variables like temperature (4°C vs. 25°C), coupling reagents (HOBt/DIC vs. PyBOP), and solvent systems (DMF vs. DCM) to optimize peptide incorporation efficiency .

- Kinetic studies : Monitor coupling rates via real-time NMR or UV-Vis spectroscopy to identify rate-limiting steps in solid-phase synthesis .

- Structure-activity relationship (SAR) frameworks : Systematically replace bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -NO, -CH) to assess electronic effects on target binding .

Q. How can computational modeling enhance mechanistic studies of this compound in enzyme inhibition?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., phenylalanine hydroxylase) based on bromophenyl moiety interactions .

- QM/MM simulations : Analyze transition states during enzymatic bromination or debromination to identify catalytic residues and energy barriers .

- Machine learning : Train models on existing SAR data to predict novel derivatives with improved inhibitory potency .

Q. What methodological frameworks address challenges in chiral resolution of this compound?

- Enzymatic resolution : Screen lipases (e.g., Candida antarctica) or proteases for enantioselective hydrolysis of esterified derivatives .

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to achieve >90% enantiomeric excess (ee) .

- Chromatographic scale-up : Optimize simulated moving bed (SMB) chromatography for large-scale separation of D- and L-forms .

Q. How should researchers design studies to investigate this compound’s role in peptidomimetic drug candidates?

- Backbone modification : Replace α-carbon with β- or γ-amino acid configurations to enhance metabolic stability while retaining bromophenyl pharmacophores .

- In vivo pharmacokinetics : Use radiolabeled - or -isotopes to track tissue distribution and clearance in rodent models .

- Toxicity screening : Assess hepatotoxicity via CYP450 inhibition assays and mitochondrial membrane potential assays in HepG2 cells .

Methodological Guidance

- Theoretical grounding : Link studies to frameworks like transition-state theory (for enzymatic interactions) or Hammett linear free-energy relationships (for substituent effects) .

- Data triangulation : Cross-validate findings using orthogonal techniques (e.g., NMR for structure, SPR for binding kinetics) to mitigate method-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.